molecular formula C10H8N2OS B7517781 Thiazole carboxanilide

Thiazole carboxanilide

Cat. No.: B7517781
M. Wt: 204.25 g/mol
InChI Key: FOOHWUQIWMQCQA-UHFFFAOYSA-N
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Description

Thiazole carboxanilide, specifically identified as Amicarthiazol (CAS 21452-14-2), is a chemical compound of significant interest in scientific research due to its core structure: the thiazole ring . This five-membered heterocyclic aromatic ring, containing both nitrogen and sulfur atoms, is a versatile scaffold renowned in medicinal chemistry for its diverse biological activities . Molecules featuring the thiazole nucleus are frequently investigated for their potential to interact with various physiological systems, as they may activate or inhibit biochemical pathways, modulate enzyme function, or stimulate/block cellular receptors . The value of the thiazole ring is demonstrated by its presence in several established therapeutic agents, including the anthelmintic drug Niridazole and the antibiotic Aztreonam . This compound is offered For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-phenyl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-9(10-11-6-7-14-10)12-8-4-2-1-3-5-8/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOHWUQIWMQCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Domino Alkylation-Cyclization Reactions

A domino alkylation-cyclization approach enables efficient synthesis of 2-aminothiazole derivatives. Propargyl bromides react with thioureas in the presence of potassium carbonate and DMF under microwave irradiation (130°C, 10 min). This method avoids α-haloketones, addressing the irritancy issues of traditional Hantzsch synthesis .

Mechanism Overview:

  • Alkylation: Thiourea reacts with propargyl bromide to form intermediate 8 .

  • Cyclization: Intermediate 8 undergoes 5-exo-dig cyclization to generate 9 .

  • Isomerization: 9 isomerizes to yield 2-aminothiazole 10 .

Condensation Reactions for Hydrazone Derivatives

Hydrazone-functionalized thiazole carboxanilides (e.g., TCAH1–TCAH8 ) are synthesized via condensation of hydrazides with aryl aldehydes in methanol and acetic acid. This method achieves yields of 65–98% and produces compounds characterized by distinct NMR signals for azomethine (–CH=N–) and thiazole protons .

Spectroscopic Data:

  • ¹H NMR Ranges:

    • Thiazole C-5 proton: 7.51–8.10 ppm

    • Azomethine proton: 8.07–9.07 ppm
      –NH–N= proton: 11.24–11.86 ppm .

Acylation and Cyclization Pathways

Thiadiazole-carboxamide hybrids (e.g., 51a–51an ) are synthesized through acylation of amines with carbonyl chlorides derived from 1,2,4-thiadiazole-5-carboxylic acids. For unstable intermediates like 1,3,4-thiadiazole-2-carboxylic acid, direct condensation with lithium salts avoids decarboxylation .

Example Reaction Sequence:

  • Hydrolysis of ethyl ester 36 (LiOH/MeOH) to acid 37 .

  • Acylation of amine 13 with acid 37 (oxalyl chloride/DMF) .

Structural and Electronic Effects on Reactivity

The electronic nature of substituents significantly impacts reaction outcomes:

  • Electron-withdrawing groups (–NO₂, –COOCH₃) on aryl residues reduce yields in palladium-catalyzed reactions .

  • Methoxy groups enhance hydrophobic interactions in COX-1 binding (e.g., 2b exhibits IC₅₀ = 0.239 μM due to six hydrogen bonds with TYR-355 and SER-516) .

Kinetic and Thermodynamic Studies

Density functional theory (DFT) analyses reveal that frontier molecular orbitals (HOMO-LUMO gaps) govern chemical reactivity. For instance, 2a exhibits a HOMO energy of −6.12 eV and LUMO of −1.98 eV, correlating with its moderate COX-1 inhibition (IC₅₀ = 0.86 μM) .

Stability and Degradation Pathways

Thiazole carboxanilides with electron-deficient substituents (e.g., esters at α-carbons) resist cyclization reactions, while decarboxylation occurs in 1,3,4-thiadiazole-2-carboxylic acids unless stabilized .

Scientific Research Applications

Synthesis of Thiazole Carboxanilides

The synthesis of thiazole carboxanilides typically involves multi-step reactions that can include:

  • Condensation Reactions : Combining thiazole derivatives with aniline or its derivatives to form carboxanilide structures.
  • Cyclization : Employing cyclization methods to generate the thiazole ring.
  • Functionalization : Modifying the thiazole structure to enhance biological activity.

Recent studies have reported efficient synthetic routes that yield high-purity thiazole carboxanilides suitable for biological testing .

Biological Activities

Thiazole carboxanilides exhibit a range of biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole carboxanilides. For instance:

  • A series of novel thiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Some compounds exhibited IC50 values comparable to standard chemotherapeutics .
  • Specific derivatives showed significant inhibition of tubulin polymerization, indicating potential as microtubule-targeting agents .

Anti-inflammatory Effects

Thiazole carboxanilides have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • Recent research identified new thiazole carboxamide derivatives as effective COX inhibitors, suggesting their potential as anti-inflammatory agents .

Antimicrobial Properties

The antimicrobial efficacy of thiazole carboxanilides has been well-documented:

  • Studies have shown that certain derivatives possess potent antifungal activities against various pathogens, making them candidates for developing new antifungal therapies .

Thiazole Carboxanilides as RAGE Antagonists

A specific study focused on designing thiazole carboxanilides as antagonists for the receptor for advanced glycation end-products (RAGE), targeting Alzheimer's disease. The structure-activity relationship (SAR) studies revealed that modifications on the thiazole ring significantly influenced their antagonistic potency .

Development of COX Inhibitors

A recent investigation synthesized a series of thiazole carboxamide derivatives aimed at inhibiting COX enzymes. The results indicated that specific substitutions on the thiazole ring enhanced inhibitory activity, demonstrating the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pyrazole Carboxamide Derivatives

Pyrazole carboxamides, such as N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-pyrazole-4-carboxamide , share structural similarities with thiazole carboxanilides but replace the thiazole ring with a pyrazole core. These compounds also exhibit antifungal activity, though their mechanism may diverge. Studies indicate that substituents on the pyridinyl group significantly influence their potency, with trifluoromethyl groups enhancing lipophilicity and target affinity . However, thiazole carboxanilides generally show higher specificity for SDH inhibition, likely due to the sulfur atom in the thiazole ring stabilizing enzyme interactions .

Table 1: Key Differences Between Thiazole Carboxanilides and Pyrazole Carboxamides
Feature Thiazole Carboxanilides Pyrazole Carboxamides
Core Structure Thiazole ring + carboxanilide Pyrazole ring + carboxamide
Primary Target Succinate dehydrogenase (SDH) Fungal membrane proteins
Key Substituents Anilide groups (e.g., fluorine) Pyridinyl/trifluoromethyl groups
Environmental Impact Moderate toxicity to Daphnia Limited ecotoxicological data
SAR Insights Optimal SDH inhibition with halogenated anilides Enhanced activity with electron-withdrawing groups

Thiazole Acetic Acid Derivatives

Unlike fungicidal thiazole carboxanilides, thiazole acetic acid derivatives (e.g., SMVA-35, SMVA-40) are tailored for cardiovascular applications. Structural divergence—replacing the carboxanilide with an acetic acid group—alters their bioactivity entirely, underscoring the versatility of thiazole-based scaffolds in drug design.

N-Substituted Thiazole Carboxamides

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives exemplify structural analogs optimized for varied biological activities. Substitutions at the pyridinyl position enhance pharmacokinetic properties, though their antifungal efficacy remains inferior to thiazole carboxanilides . For instance, coupling with aromatic amines improves cellular uptake but reduces SDH binding specificity compared to thifluzamide’s anilide group .

Environmental and Toxicological Profiles

Thiazole carboxanilides like thifluzamide exhibit acute and chronic toxicity to aquatic invertebrates (e.g., Daphnia magna at 1.25–2.5 mg/L) , a concern less documented for pyrazole carboxamides. This environmental drawback necessitates careful risk-benefit analysis compared to newer SDH inhibitors with lower ecotoxicity.

Q & A

Q. How can researchers apply the FINER criteria to design rigorous studies on thiazole carboxanilides?

  • Methodological Answer : Ensure questions are Feasible (e.g., accessible reagents), Interesting (novel SARs), Novel (unexplored substituents), Ethical (animal model justification), and Relevant (therapeutic gaps). For example, a FINER-compliant study might explore thiazole carboxanilides as neurotrophin promoters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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